molecular formula C4H6F3NO B1346083 2-(Trifluoromethyl)-1,3-oxazolidine CAS No. 31185-54-3

2-(Trifluoromethyl)-1,3-oxazolidine

Cat. No.: B1346083
CAS No.: 31185-54-3
M. Wt: 141.09 g/mol
InChI Key: FBPSIMNHRRIBKV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-oxazolidine is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-oxazolidine typically involves the reaction of a suitable oxazolidine precursor with a trifluoromethylating agent. One common method is the reaction of oxazolidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of trifluoromethylating agents such as trifluoromethyl sulfone or trifluoromethyl copper complexes can be employed to achieve the desired transformation under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of oxazolidines with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxazolidinones, substituted oxazolidines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Trifluoromethyl)-1,3-oxazolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Industry: The compound is utilized in the production of agrochemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-oxazolidine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can result in the inhibition or activation of specific biochemical processes, depending on the target and context.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1,3-thiazolidine
  • 2-(Trifluoromethyl)-1,3-dioxolane
  • 2-(Trifluoromethyl)-1,3-oxathiolane

Comparison: 2-(Trifluoromethyl)-1,3-oxazolidine is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group significantly enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications. Additionally, the oxazolidine ring provides a versatile platform for further functionalization, allowing for the development of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPSIMNHRRIBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953270
Record name 2-(Trifluoromethyl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31185-54-3
Record name Oxazolidine, 2-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-1,3-oxazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(trifluoromethyl)-1,3-oxazolidines valuable in organic synthesis?

A1: 2-(Trifluoromethyl)-1,3-oxazolidines have proven to be versatile building blocks in synthesizing various bioactive molecules. Their value stems from several factors:

  • Chirality: They can be synthesized in enantiomerically pure forms, enabling the preparation of stereochemically defined compounds. [, ]
  • Hydrolytic stability: Unlike many other oxazolidines, the trifluoromethyl group significantly enhances their stability towards hydrolysis. []
  • Versatility: They can undergo various transformations, including Reformatsky and Mannich-type reactions, leading to valuable products like β-trifluoromethyl-β-amino acids and β-amino ketones. [, ]

Q2: How do 2-(trifluoromethyl)-1,3-oxazolidines act as chiral auxiliaries in the synthesis of β-amino acids?

A2: These compounds, particularly those derived from trifluoroacetaldehyde hemiacetal and (R)-phenylglycinol, serve as effective chiral auxiliaries. [, ] They enable stereoselective Reformatsky and Mannich-type reactions, resulting in the formation of β-trifluoromethyl-β-amino esters with good diastereomeric ratios (dr). These esters can be subsequently hydrolyzed to obtain the corresponding β-amino acids. []

Q3: Which reaction type, Reformatsky or Mannich, provides better stereoselectivity when using 2-(trifluoromethyl)-1,3-oxazolidines?

A3: Research indicates that Mannich-type reactions, specifically those involving a chiral fluorinated iminium ion derived from the 2-(trifluoromethyl)-1,3-oxazolidine, exhibit superior stereoselectivity compared to Reformatsky-type reactions. [, ] These Mannich-type reactions have been observed to yield products with diastereomeric ratios (dr) of up to 96:4. []

Q4: What are the potential applications of the synthesized β-trifluoromethyl-β-amino acids and β-amino ketones?

A4: Both β-trifluoromethyl-β-amino acids and β-amino ketones are valuable building blocks in the synthesis of various biologically active compounds:

  • β-trifluoromethyl-β-amino acids: These compounds are particularly attractive targets due to the unique properties imparted by the trifluoromethyl group, influencing lipophilicity, metabolic stability, and conformational preferences, which are often desirable attributes for pharmaceuticals and agrochemicals. []
  • β-amino ketones: These compounds can be further transformed into γ-amino alcohols, another important class of building blocks for pharmaceuticals and other bioactive molecules. []

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